molecular formula C21H17ClN6O2S B2477712 N-(4-acetamidophenyl)-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894039-40-8

N-(4-acetamidophenyl)-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No. B2477712
CAS RN: 894039-40-8
M. Wt: 452.92
InChI Key: GOQLYSMWJZABJH-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H17ClN6O2S and its molecular weight is 452.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Assessment

The compound N-(4-acetamidophenyl)-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide belongs to a class of compounds with fused heterocyclic 1,2,4-triazoles, noted for their interesting biological properties. A study aimed to develop a method for synthesizing novel compounds within this class and assess their biological activities. The synthesis involved a series of steps starting from commercially available chloropyridine-carboxylic acids, leading to a diverse set of acetamides. These compounds were evaluated for their pharmacological activity, highlighting the method's applicability for creating functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives with potential biological uses (Karpina et al., 2019).

Anticancer and Antimicrobial Activities

Another research focused on the synthesis of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, testing their inhibition activity against cancer cells and antimicrobial properties. The findings indicated that certain compounds in this series showed significant activity against the HCT 116 cancer cell line and also exhibited antimicrobial activities, pointing towards the therapeutic potential of [1,2,4]triazolo and pyridazin derivatives in cancer treatment and infection control (Kumar et al., 2019).

Structural Analysis and Chemical Properties

A detailed study on the synthesis, structural analysis, and chemical properties of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine revealed insights into the compound's crystalline structure, energy frameworks, and potential pharmaceutical importance. This research underscores the compound's relevance in medicinal chemistry, providing a foundation for future drug development efforts (Sallam et al., 2021).

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN6O2S/c1-13(29)23-16-6-8-17(9-7-16)24-20(30)12-31-21-26-25-19-11-10-18(27-28(19)21)14-2-4-15(22)5-3-14/h2-11H,12H2,1H3,(H,23,29)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQLYSMWJZABJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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